过氧亚硝酸

描述

Peroxynitrous acid (HNO3) is a reactive nitrogen species (RNS). It is the conjugate acid of peroxynitrite (ONOO−). It is one of the strongest oxidants in the body and can interact with various compounds (proteins, including enzymes; lipids, nucleic acids, and carbohydrates) and modify them .

Synthesis Analysis

Peroxynitrous acid is formed in vivo from the diffusion-controlled reaction of nitrogen monoxide (ON•) and superoxide (O•−2) . It can also be synthesized in situ from acidified hydrogen peroxide (H2O2) and nitrite (NO2−) .Molecular Structure Analysis

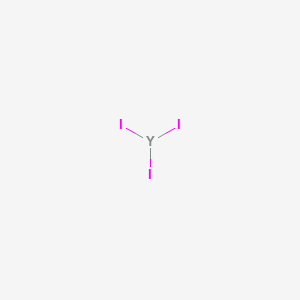

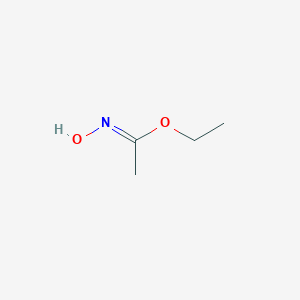

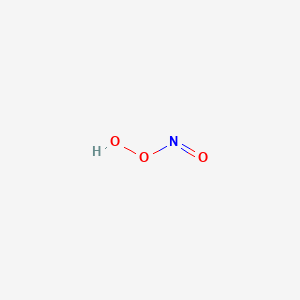

Peroxynitrous acid and nitric acid have the same structural formula, HNOX3, and in both the compounds, the oxidation number of nitrogen is +5 . The Peroxynitrous acid molecule contains a total of 4 bond(s). There are 3 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), and 1 hydroxyl group(s) .Chemical Reactions Analysis

Peroxynitrous acid is an isomer of nitric acid and isomerises with a rate constant of k = 1.2 s−1, a process whereby up to 5% of hydroxyl and nitrogen dioxide radicals may be formed. It oxidises and nitrates aromatic compounds in low yield . It can also undergo biotransformation to form nontoxic products .Physical And Chemical Properties Analysis

Peroxynitrous acid has a pKa of approximately 6.8 . It is formed in vivo from the diffusion-controlled reaction of nitrogen monoxide (ON•) and superoxide (O•−2). It is an isomer of nitric acid .科学研究应用

亚硝酸盐传感:Lin 等人 (2011) 发现过氧亚硝酸可以诱导碳点化学发光,可用于各种样品(包括水和牛奶)中的亚硝酸盐传感 (Lin 等人,2011)。

巯基的氧化:Radi 等人 (1991) 研究了过氧亚硝酸对巯基的氧化,突出了其在生物系统中的细胞毒性潜力 (Radi 等人,1991)。

氧原子转移:Vayssié 和 Elias (1999) 表明过氧亚硝酸可以快速氧化与钴(III) 配位的硫代硫酸盐,表明其在金属蛋白研究中的反应性 (Vayssié 和 Elias,1999)。

形成和衰变分析:Loegager 和 Sehested (1993) 对过氧亚硝酸的形成和衰变进行了脉冲辐射分解研究,有助于了解其稳定性和反应性 (Loegager 和 Sehested,1993)。

环境传感中的化学发光:Sui 等人 (2015) 开发了一种过氧亚硝酸化学发光系统,用于水样中的选择性亚硝酸盐传感,突出了其环境应用 (Sui 等人,2015)。

生物系统中的机理研究:Cordeiro (2018) 研究了过氧亚硝酸与磷脂双层的相互作用,深入了解了其在生物膜中的行为 (Cordeiro,2018)。

神经保护机制研究:Squadrito 等人 (2000) 探讨了尿酸与过氧亚硝酸的反应及其对神经保护的影响,特别是在多发性硬化症等疾病中 (Squadrito 等人,2000)。

毒理学研究:Bartosz (1996) 讨论了过氧亚硝酸作为一氧化氮毒性作用的介质的作用,影响广泛的生物分子 (Bartosz,1996)。

安全和危害

未来方向

Peroxynitrous acid shows potential as a novel antimicrobial agent. It has strong antimicrobial properties, which appear to be associated with membrane damage . Further investigations are necessary to confirm the safe and effective usage of peroxynitrous acid generated from acidified H2O2 and NaNO2 as a novel active in disinfectants .

属性

IUPAC Name |

hydroxy nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFNMSMUKZHDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163543 | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Peroxynitrous acid | |

CAS RN |

14691-52-2, 19059-14-4 | |

| Record name | Peroxynitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxynitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。